

An In-depth Technical Guide to Methyl 2-phenylnicotinate (CAS: 188797-88-8)

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Compound of Interest

Compound Name: Methyl 2-phenylnicotinate

Cat. No.: B071911

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Abstract

Methyl 2-phenylnicotinate, a pyridine derivative with the CAS number 188797-88-8, is a versatile building block in organic synthesis and a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities, with a focus on its anti-inflammatory, analgesic, and antifungal potential. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a discussion of its potential mechanism of action involving the prostaglandin signaling pathway. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

Methyl 2-phenylnicotinate is an organic compound belonging to the pyridine family. It is a derivative of nicotinic acid where the carboxylic acid is esterified with methanol, and a phenyl group is substituted at the 2-position of the pyridine ring.^[1]

Property	Value	Source
CAS Number	188797-88-8	[2]
Molecular Formula	C ₁₃ H ₁₁ NO ₂	[2]
Molecular Weight	213.23 g/mol	[2]
IUPAC Name	methyl 2-phenylpyridine-3-carboxylate	[2]
Synonyms	Methyl 2-phenylnicotinate, 2-Phenylnicotinic acid methyl ester	[3][4]
Appearance	Colorless liquid (reported)	[1]
Odor	Slightly sweet (reported)	[1]
Purity	Typically >95% (commercially available)	[2][5]
Storage	Sealed in a dry environment at 2-8°C	[2]

Synthesis of Methyl 2-phenylnicotinate

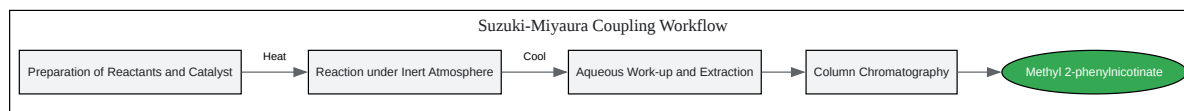
The synthesis of **Methyl 2-phenylnicotinate** typically involves the formation of a carbon-carbon bond between a pyridine ring and a phenyl group. The most common and effective methods for this transformation are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Ullmann reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. For the synthesis of **Methyl 2-phenylnicotinate**, this would involve the reaction of a methyl 2-halonicotinate with phenylboronic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

- **Reaction Setup:** In an oven-dried Schlenk flask, combine methyl 2-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 eq.).
- **Catalyst and Ligand Addition:** Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 3-5 mol%), to the flask.
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- **Reaction:** Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:**
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Methyl 2-phenylnicotinate**.



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Workflow for Suzuki-Miyaura Synthesis

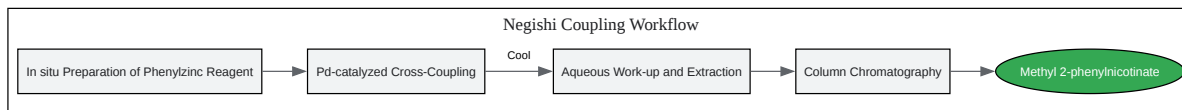
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is also highly effective for the synthesis of biaryl compounds.

Experimental Protocol: Synthesis via Negishi Coupling

- Preparation of Organozinc Reagent:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place magnesium turnings.
 - Add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
 - Once the Grignard reagent is formed, add a solution of zinc chloride (ZnCl_2) in anhydrous THF dropwise at 0°C .
 - Stir the mixture at room temperature for 1-2 hours to form the phenylzinc chloride reagent.
- Coupling Reaction:
 - In a separate Schlenk flask, dissolve methyl 2-chloronicotinate and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%) in anhydrous THF.
 - Add the freshly prepared phenylzinc chloride solution to the flask via cannula.

- Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.
- Work-up and Purification: Follow the same work-up and purification procedure as described for the Suzuki-Miyaura coupling.



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Workflow for Negishi Coupling Synthesis

Biological Activity

Derivatives of nicotinic acid are known to possess a range of biological activities. **Methyl 2-phenylnicotinate** has been investigated for its potential as an anti-inflammatory, analgesic, and antifungal agent.[1]

Anti-inflammatory and Analgesic Activity

Several studies have demonstrated the anti-inflammatory and analgesic properties of nicotinic acid derivatives. These activities are often evaluated using standard in vivo models.

Illustrative In Vivo Anti-inflammatory and Analgesic Data for 2-Phenylnicotinic Acid Derivatives

Assay	Test Compound	Dose	% Inhibition	Reference Compound	% Inhibition	Source
Carrageenan-induced Paw Edema	2-(2-Bromophenyl)nicotinic acid	25 mg/kg	68.3 ± 5.5	Mefenamic acid	75.1 ± 6.8	[1]
Acetic Acid-induced Writhing	2-(2-Bromophenyl)nicotinic acid	25 mg/kg	73.7 ± 6.2	Mefenamic acid	72.4 ± 4.6	[1]

Note: Data presented is for a structurally related compound and serves as an illustration of the potential activity of this class of molecules.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

- Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.
- Procedure:
 - Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of **Methyl 2-phenylnicotinate**.
 - Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.
 - Induce inflammation by injecting a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw.
 - Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

- Calculate the percentage of edema inhibition for each group compared to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test

- Animals: Swiss albino mice (20-25 g) are commonly used.
- Procedure:
 - Group the animals as described for the paw edema assay.
 - Administer the test compound or a standard analgesic (e.g., aspirin or diclofenac sodium) 30-60 minutes before the induction of writhing.
 - Induce visceral pain by intraperitoneal injection of a 0.6% v/v solution of acetic acid.
 - Immediately after the injection, place each mouse in an individual observation cage.
 - After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.
 - Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the control group.

Antifungal Activity

Pyridine derivatives have been explored for their antifungal properties. The potential antifungal activity of **Methyl 2-phenylnicotinate** can be evaluated using in vitro assays against various fungal strains.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

- Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., *Candida albicans*, *Aspergillus niger*).
- Media: Prepare RPMI-1640 medium buffered with MOPS.
- Procedure:

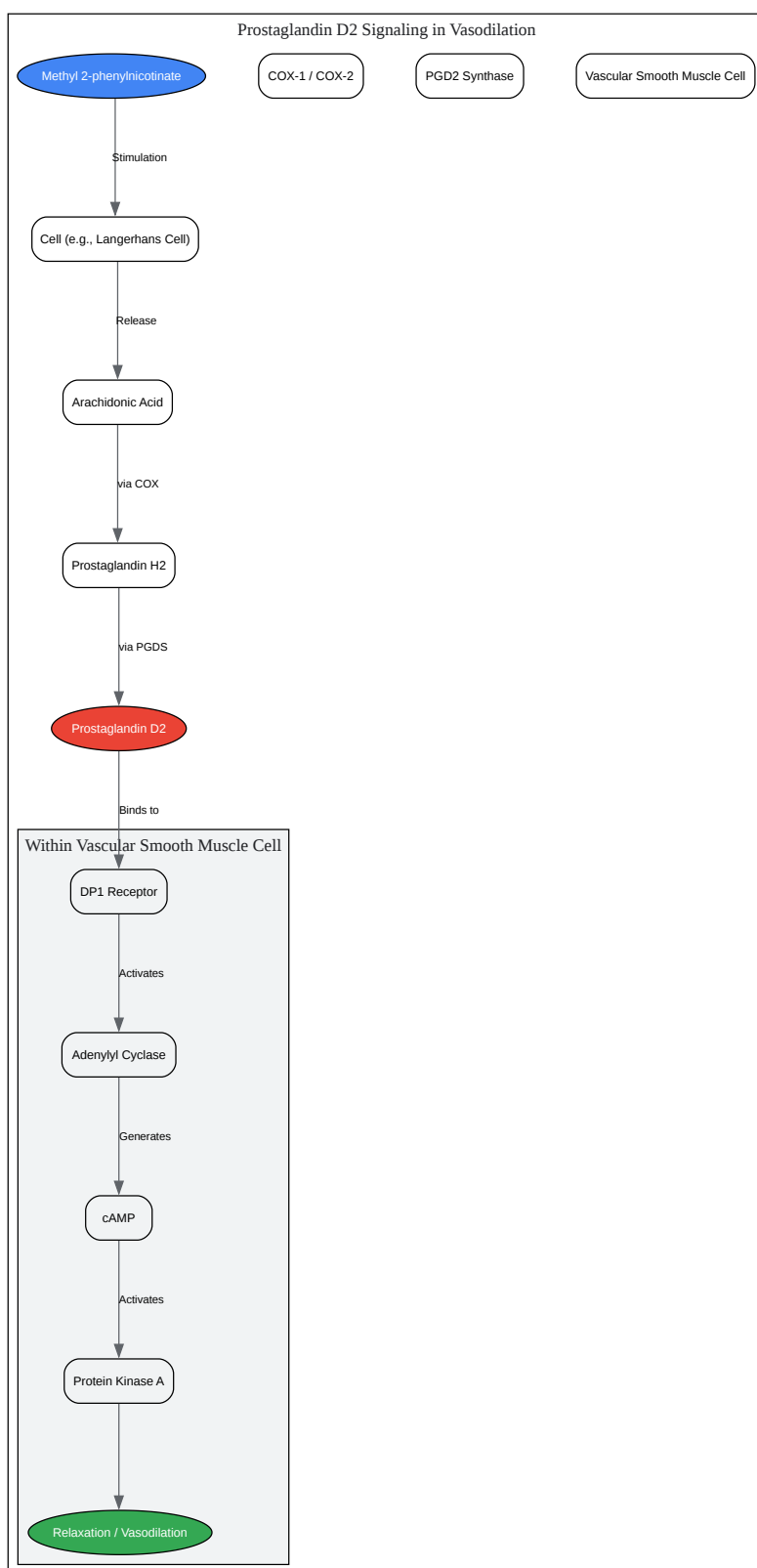
- Prepare a stock solution of **Methyl 2-phenylnicotinate** in a suitable solvent like DMSO.
- Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
- Prepare a standardized fungal inoculum and add it to each well.
- Include a positive control (a known antifungal agent like fluconazole), a negative control (no drug), and a sterility control (no inoculum).
- Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Mechanism of Action

The vasodilatory and some of the anti-inflammatory effects of nicotinic acid and its derivatives are believed to be mediated by the release of prostaglandin D2 (PGD2).[6] PGD2 is a lipid mediator that plays a role in various physiological and pathological processes, including inflammation and vasodilation.

Proposed Signaling Pathway for Vasodilation

Methyl 2-phenylnicotinate, upon topical application or systemic administration, is thought to interact with receptors on certain cells (e.g., Langerhans cells in the skin), leading to the activation of cyclooxygenase (COX) enzymes. COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then isomerized to PGD2 by PGD2 synthase. PGD2 subsequently binds to its receptors (DP1 and DP2/CRT2) on vascular smooth muscle cells, initiating a signaling cascade that results in vasodilation.



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PGD2-mediated vasodilation pathway

Conclusion

Methyl 2-phenylnicotinate is a compound with significant potential in both synthetic chemistry and pharmacology. The synthetic routes, particularly those employing palladium-catalyzed cross-coupling reactions, offer efficient and versatile methods for its preparation. The preliminary evidence for its anti-inflammatory, analgesic, and antifungal activities warrants further investigation. A deeper understanding of its mechanism of action, particularly its interaction with the prostaglandin signaling pathway, will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of **Methyl 2-phenylnicotinate**.

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